N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide
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Overview
Description
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Synthesis Analysis
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This would involve a look at how the compound reacts with other substances. This could include information on what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur.Physical And Chemical Properties Analysis
This would involve a look at the physical and chemical properties of the compound. This could include information on its melting point, boiling point, solubility, and other relevant properties.Scientific Research Applications
1. Antagonist for Neurokinin Receptors
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is a derivative of benzamide used as an antagonist for neurokinin receptors, NK1/NK2. It has been explored for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
2. Fluorescent Probes for Metal Ions
The compound has been utilized in the development of fluorescent probes for metal ions. Specifically, structural isomers of 2-aminobenzamide, including derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, have been used as probes for detecting Cd2+ and Zn2+ ions (Xu et al., 2014).
3. Antimicrobial Properties
Synthesized derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide have shown promising antimicrobial properties. These compounds, particularly those with a fluorine atom in the benzoyl group, exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).
4. PET Imaging of σ Receptors
The compound is a potential ligand for positron emission tomography (PET) imaging of σ receptors. Derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide have been developed for this purpose, showing high affinity and selectivity for σ receptors, making them suitable for PET imaging studies (Shiue et al., 1997).
5. Synthesis of Fluorescent Aminonaphthalic Anhydrides
In a recent study, N-fluorobenzamide derivatives, including N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, were used in the formal [4+2] cycloaddition reaction with maleic anhydride. This process produced fluorescent 1-amino-2,3-naphthalic anhydrides, which can be transformed into a variety of naphthalimides with similar fluorescent features (Lu et al., 2022).
Safety And Hazards
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Future Directions
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Please note that the availability of this information can vary depending on the compound . For some compounds, especially those that are less well-studied, some of this information may not be available. In such cases, it may be necessary to conduct further research or experiments to fully understand the compound.
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFIOWCWKFJBCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide |
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